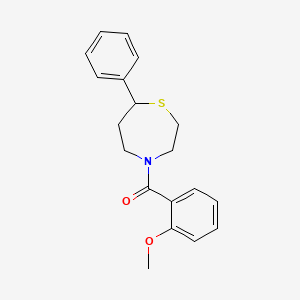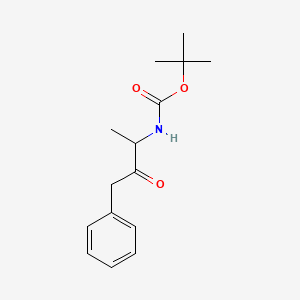
2-chloro-3-(1-(ethylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-6,7-dimethoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a quinoline ring, an ethylsulfonyl group, and two methoxy groups. These functional groups could potentially give the compound a variety of interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and orientation of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and methoxy groups could affect its solubility, while the aromatic rings could influence its stability .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has demonstrated the potential of 2-chloroquinoline derivatives, closely related to the compound of interest, in antimicrobial applications. Specifically, 2-chloroquinoline compounds incorporated with pyrazoline derivatives have shown considerable antimicrobial activity against a variety of bacterial and fungal strains. These compounds were synthesized and their structures confirmed through spectral data, highlighting their significance in developing new antimicrobial agents (Bawa, Kumar, Drabu, Panda, & Kumar, 2009).
Molecular Synthesis and Structural Insights
The compound's related family has been explored for synthesizing novel structures with potential biological applications. For instance, reactions involving similar quinoline derivatives have led to the creation of compounds with unique molecular architectures. Such synthetic routes provide a foundation for further exploration of 2-chloro-3-(1-(ethylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-6,7-dimethoxyquinoline and its analogs for various scientific applications (Ukrainets, Tkach, Kravtsova, & Turov, 2009).
Inhibition of Human Heart Chymase
Derivatives of 3-phenylsulfonylquinazoline, structurally related to the compound , have been synthesized and evaluated for their ability to inhibit human heart chymase. This research provides insights into the compound's potential role in therapeutic applications, particularly in cardiovascular diseases. Molecular modeling studies have supported these findings, indicating specific interactions with the active site of human heart chymase (Fukami et al., 2000).
Multicomponent Reactions and Biological Activity
Multicomponent reactions involving alkynylbenzaldehyde, sulfonohydrazide, and tertiary amine have led to the generation of H-pyrazolo[5,1-a]isoquinolines, showcasing the versatility of quinoline and pyrazole derivatives in synthesizing compounds with potential biological activities. Preliminary biological assays indicate promising activities as inhibitors of various enzymes, pointing towards the therapeutic applications of these compounds (Chen & Wu, 2010).
Antioxidant Properties and Applications
Quinolinyl chalcones containing a pyrazole group have been synthesized, demonstrating promising antimicrobial properties and moderate antioxidant activity. This suggests the potential of this compound derivatives in antioxidant applications, which could be beneficial in various diseases associated with oxidative stress (Prasath, Bhavana, Sarveswari, Ng, & Tiekink, 2015).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-3-(2-ethylsulfonyl-5-phenyl-3,4-dihydropyrazol-3-yl)-6,7-dimethoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4S/c1-4-31(27,28)26-19(12-18(25-26)14-8-6-5-7-9-14)16-10-15-11-20(29-2)21(30-3)13-17(15)24-22(16)23/h5-11,13,19H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSYPHIAETWHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=C(N=C4C=C(C(=CC4=C3)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl 3-methyl-5-{[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B2685164.png)
![N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2685165.png)
![7-isobutyl-3,9-dimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2685166.png)


![2-[(2-Fluoro-4-sulfamoylphenyl)amino]acetic acid](/img/structure/B2685171.png)
![3-(2-chlorobenzyl)-7-hydroxy-1-methyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2685172.png)



![3-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2685179.png)
![3-(4-ethylphenylsulfonyl)-N-m-tolylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2685180.png)

